![molecular formula C18H15N3O2S B2732302 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1234990-58-9](/img/structure/B2732302.png)
2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .Molecular Structure Analysis
This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and what products are formed during these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and stability under various conditions .Scientific Research Applications
Antituberculosis Activity
- A study by Foroumadi et al. (2004) synthesized and evaluated derivatives of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles against Mycobacterium tuberculosis. They found varying degrees of antituberculosis activity in the alkylthio series, demonstrating the potential of these compounds in tuberculosis treatment (Foroumadi et al., 2004).
Aldehyde Dehydrogenase Inhibition
- Research by Klink et al. (1985) on 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a similar compound, showed it to be a strong and long-lasting inhibitor of aldehyde dehydrogenase, which is involved in alcohol metabolism (Klink et al., 1985).
Calcium Channel Antagonism
- Hadizadeh et al. (2002) replaced the o-nitrophenyl group of nifedipine with 2-alkylthio-1-phenylmethyl-5-imidazolyl substituent, synthesizing new compounds as potential calcium channel antagonists (Hadizadeh et al., 2002).
DNA Cleavage Studies
- Ahmed and Khaled (2015) synthesized new imidazole derivatives and studied their DNA cleavage properties. They found that these compounds bind to DNA by intercalation mode and can promote cleavage of plasmid DNA upon irradiation (Ahmed & Khaled, 2015).
Corrosion Inhibition
- Singh et al. (2017) studied the corrosion inhibition performance of novel imidazole derivatives on steel, finding significant inhibition efficiency, which could be useful in industrial applications (Singh et al., 2017).
Synthesis of New Scaffolds
- Zhang et al. (2019) described a new strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, which can be useful in creating new libraries of small molecules for various applications (Zhang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-(3-nitrophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-2-11-24-18-19-13-17(20(18)15-8-4-3-5-9-15)14-7-6-10-16(12-14)21(22)23/h2-10,12-13H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGKYFMNWTUOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole |
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